molecular formula C12H19NO2S2 B2586964 N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide CAS No. 1209141-88-7

N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide

Cat. No.: B2586964
CAS No.: 1209141-88-7
M. Wt: 273.41
InChI Key: QXDKZMSUBQCFOX-UHFFFAOYSA-N
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Description

N-((1-(Thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide is a sulfonamide derivative characterized by a cyclopentane core substituted with a thiophene ring and an ethanesulfonamide side chain.

Properties

IUPAC Name

N-[(1-thiophen-2-ylcyclopentyl)methyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S2/c1-2-17(14,15)13-10-12(7-3-4-8-12)11-6-5-9-16-11/h5-6,9,13H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDKZMSUBQCFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1(CCCC1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic or nucleophilic reagents can be employed depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The thiophene ring and sulfonamide group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound is compared to analogs with cyclopentyl, bicyclic, or heterocyclic cores and sulfonamide/carboxylic acid functional groups:

Compound Name Core Structure Key Substituents Molecular Weight* Solubility* logP* Biological Activity (if reported)
N-((1-(Thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide Cyclopentane Thiophen-2-yl, ethanesulfonamide ~325 g/mol Moderate (polar) ~2.5 Not explicitly stated
1-((1S,2R,4S)-3-((E)-ferrocenylmethylidene)-...ethanesulfonamide (Compound 37) Bicyclo[2.2.1]heptane Ferrocenyl, thiophen-2-yl, dimethylmethanesulfonamide ~650 g/mol Low ~4.2 Catalytic/metal-binding properties
3-(1-(6-endo-hydroxymethylbicyclo[...]propanoic acid Bicyclo[2.2.1]heptane Hydroxymethyl, methoxyethoxymethyl, carboxylic acid ~400 g/mol High (ionizable) ~1.8 Enzyme inhibition (e.g., proteases)
N-{2-tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-yl}ethanesulfonamide Benzimidazole Difluorocyclohexyl, tert-butyl, ethanesulfonamide ~450 g/mol Low ~3.9 Antiviral or kinase inhibition
2-(4-cyano-1H-pyrazol-1-yl)-N-((1S,3R,4S)-3-ethyl-4-...cyclopentyl)ethanesulfonamide Cyclopentane with fused heterocycle Pyrrolo-triazolo-pyrazine, cyano, ethyl ~450 g/mol Moderate ~2.8 Kinase inhibition (e.g., JAK/STAT)

Key Observations:

  • Core Flexibility : The cyclopentane core in the target compound offers conformational rigidity compared to bicyclo[2.2.1]heptane derivatives (e.g., Compound 37), which may enhance target selectivity but reduce solubility .
  • Polarity : The ethanesulfonamide group increases hydrophilicity compared to benzimidazole-based sulfonamides (e.g., ), though bulky substituents like tert-butyl or difluorocyclohexyl reduce solubility .
  • Biological Relevance : Thiophene-containing analogs (e.g., ) often exhibit metal-binding or π-stacking interactions, whereas pyrrolo-triazolo-pyrazine derivatives () are linked to kinase inhibition .

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